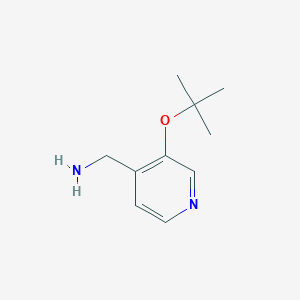

(3-Tert-butoxypyridin-4-yl)methanamine

Description

BenchChem offers high-quality (3-Tert-butoxypyridin-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Tert-butoxypyridin-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-10(2,3)13-9-7-12-5-4-8(9)6-11/h4-5,7H,6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXLDTFPGQFDRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=CN=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Tert-butoxypyridin-4-yl)methanamine: Properties, Synthesis, and Applications

Introduction

(3-Tert-butoxypyridin-4-yl)methanamine is a substituted pyridine derivative that has emerged as a crucial building block in modern medicinal chemistry. Its unique structural arrangement, featuring a primary aminomethyl group at the 4-position and a bulky tert-butoxy group at the 3-position, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide offers a comprehensive technical overview of its chemical properties, a validated synthetic pathway, and its significant applications, particularly in the development of targeted therapeutics. This molecule is frequently employed as a key intermediate in the synthesis of pharmaceutical agents, most notably in the development of kinase inhibitors for targeted cancer therapies and bioactive molecules for central nervous system disorders[1].

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in synthesis, dictating reaction conditions, purification strategies, and storage.

Core Chemical Properties

A summary of the key physicochemical data for (3-Tert-butoxypyridin-4-yl)methanamine is presented below.

| Property | Value | Source |

| CAS Number | 1500377-36-5 | [2] |

| Molecular Formula | C₁₀H₁₆N₂O | [1] |

| Molecular Weight | 180.25 g/mol | [1] |

| Purity | ≥95% | [1] |

| MDL Number | MFCD24158672 | [1] |

Spectroscopic Elucidation

Structural confirmation of (3-Tert-butoxypyridin-4-yl)methanamine relies on a combination of standard spectroscopic techniques. While specific spectra are proprietary to manufacturers, a competent chemist can predict the characteristic signals based on the molecule's structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would feature a prominent singlet around 1.4-1.6 ppm, integrating to 9 protons, which is characteristic of the tert-butyl group. The two protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet around 3.8-4.0 ppm. The two aromatic protons on the pyridine ring would present as doublets in the aromatic region (typically 7.0-8.5 ppm), and the two amine protons (-NH₂) would appear as a broad singlet that is exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show characteristic peaks for the quaternary carbon of the tert-butyl group (~80 ppm) and the methyl carbons (~28 ppm). Signals for the aminomethyl carbon (-CH₂) would be expected around 40-45 ppm. The pyridine ring would display five distinct signals in the aromatic region (~120-160 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum would be dominated by N-H stretching vibrations from the primary amine, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region. A strong C-O stretch for the ether linkage would be observed around 1200-1250 cm⁻¹.

-

MS (Mass Spectrometry): Electron Ionization Mass Spectrometry (EI-MS) would show a molecular ion (M⁺) peak at m/z = 180. A significant fragment would be the loss of a tert-butyl group (M-57), resulting in a prominent peak at m/z = 123.

Synthesis and Reactivity

The strategic synthesis of (3-Tert-butoxypyridin-4-yl)methanamine is crucial for its availability in drug discovery programs. A common and efficient route involves the chemical reduction of a nitrile precursor.

Recommended Synthetic Protocol: Reduction of 3-tert-butoxy-4-cyanopyridine

The causality behind this experimental choice lies in the reliability and high functional group tolerance of nitrile reductions. The cyano group serves as a stable and readily available precursor to the primary amine.

Step 1: Preparation of the Precursor The starting material, 3-tert-butoxy-4-cyanopyridine, can be synthesized from commercially available 3-hydroxy-4-cyanopyridine via Williamson ether synthesis with a tert-butyl source under basic conditions.

Step 2: Reduction of the Nitrile The reduction of the nitrile to the primary amine is the key transformation. Several reducing agents can accomplish this, including Lithium Aluminum Hydride (LAH), catalytic hydrogenation (e.g., H₂/Raney Nickel), or Borane complexes (e.g., BH₃·THF). Catalytic hydrogenation is often preferred on a larger scale due to safety and workup considerations.

Detailed Methodology:

-

Vessel Preparation: A hydrogenation vessel is charged with 3-tert-butoxy-4-cyanopyridine (1 equivalent) and a suitable solvent, such as methanol or ethanol.

-

Catalyst Addition: A catalytic amount of Raney Nickel (typically 5-10% by weight), washed with the reaction solvent, is carefully added to the mixture. The use of a pyrophoric catalyst like Raney Nickel necessitates an inert atmosphere (e.g., Argon or Nitrogen) during handling.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is agitated vigorously at room temperature or with gentle heating (40-50°C) to facilitate the reaction.

-

Reaction Monitoring: The reaction progress is monitored by observing hydrogen uptake or by analytical techniques like TLC or LC-MS until the starting material is fully consumed.

-

Workup and Purification: Upon completion, the vessel is depressurized and purged with nitrogen. The catalyst is carefully filtered off through a pad of Celite®. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Validation: The crude (3-Tert-butoxypyridin-4-yl)methanamine is then purified, typically by column chromatography or distillation, to achieve a purity of ≥95%. The final structure is confirmed using the spectroscopic methods outlined in Section 1.2.

Chemical Reactivity

The reactivity of (3-Tert-butoxypyridin-4-yl)methanamine is dominated by its primary amine functionality. This group readily undergoes standard amine chemistry:

-

Acylation/Amidation: Reacts with acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides.

-

Alkylation: Can be mono- or di-alkylated with alkyl halides.

-

Reductive Amination: Reacts with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

The pyridine nitrogen retains its basic character and can be protonated or quaternized. The tert-butoxy group is relatively stable but can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid) to reveal the corresponding 3-hydroxypyridine derivative[3].

Applications in Drug Discovery

The primary value of (3-Tert-butoxypyridin-4-yl)methanamine lies in its role as a versatile scaffold in medicinal chemistry. Its structure allows for selective modification, making it valuable for creating compounds with high binding affinity to specific enzyme targets[1].

Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapies. The 3-alkoxy-4-aminomethylpyridine motif is frequently incorporated into these inhibitors. The aminomethyl group provides a key attachment point for building out the molecule to interact with the hinge region of the kinase ATP-binding pocket, while the 3-alkoxy group can modulate solubility, metabolic stability, and electronic properties of the pyridine ring[1]. The ability to tune these properties is critical for optimizing a drug candidate's potency and pharmacokinetic profile[1].

Safety and Handling

According to the Safety Data Sheet, (3-Tert-butoxypyridin-4-yl)methanamine is classified as a hazardous substance.[2]

-

Hazard Classification:

-

Handling Precautions:

-

Storage:

Conclusion

(3-Tert-butoxypyridin-4-yl)methanamine is a high-value chemical intermediate with well-defined properties and a straightforward synthetic route. Its strategic importance in the pharmaceutical industry, particularly in the rational design of kinase inhibitors, is firmly established. The combination of a reactive primary amine and a sterically demanding, electronically-influential tert-butoxy group on a pyridine core provides medicinal chemists with a powerful tool for developing next-generation therapeutics. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

-

MySkinRecipes. (n.d.). (3-tert-butoxypyridin-4-yl)methanamine. [Link]

-

PubChem. (n.d.). (3-Tert-butoxy-5-tert-butyl-phenyl)methanamine. National Center for Biotechnology Information. [Link]

- Betori, R. C., & Scheidt, K. A. (2019). Photoredox-Catalyzed Radical-Type Ipso-Functionalizations of Electron-Deficient Cyanoarene Derivatives. Accounts of Chemical Research, 52(3), 633–645.

-

Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. (2021). The Journal of Organic Chemistry, 86(17), 11845–11854. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of (3-Tert-butoxypyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Tert-butoxypyridin-4-yl)methanamine is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapies. Its unique substitution pattern, featuring a bulky tert-butoxy group and a reactive aminomethyl moiety on a pyridine scaffold, makes it a valuable intermediate for creating compounds with high binding affinity and optimized pharmacokinetic properties. This guide provides a comprehensive overview of a plausible and efficient synthetic route to (3-Tert-butoxypyridin-4-yl)methanamine, along with a detailed analysis of the characterization techniques required to ensure its identity, purity, and structural integrity. The methodologies presented are grounded in established chemical principles and supported by references to relevant literature, offering a practical resource for researchers in the field of drug discovery and development.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and its metabolic stability make it an attractive core for designing molecules that interact with biological targets. Specifically, substituted pyridines are integral to the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's potency, selectivity, and drug-like properties.

(3-Tert-butoxypyridin-4-yl)methanamine (Molecular Formula: C₁₀H₁₆N₂O, Molecular Weight: 180.25 g/mol ) is a bifunctional intermediate that offers synthetic handles for diverse chemical transformations.[1] The tert-butoxy group at the 3-position provides steric bulk, which can influence the conformation of the final molecule and its interaction with a target protein. The aminomethyl group at the 4-position serves as a versatile point of attachment for building more complex structures through amide bond formation, reductive amination, or other amine-based chemistries. This guide will detail a robust two-step synthesis of this valuable intermediate and the analytical methods for its comprehensive characterization.

Synthetic Strategy and Experimental Protocols

The proposed synthesis of (3-Tert-butoxypyridin-4-yl)methanamine commences with a commercially available precursor, 3-hydroxypyridine-4-carbonitrile. The synthetic route involves two key transformations: the formation of the tert-butyl ether via a Williamson ether synthesis, followed by the reduction of the nitrile to the primary amine.

Start [label="3-Hydroxypyridine-4-carbonitrile"]; Intermediate [label="3-Tert-butoxy-4-cyanopyridine"]; Final [label="(3-Tert-butoxypyridin-4-yl)methanamine"];

Start -> Intermediate [label=" Step 1: Williamson Ether Synthesis\n (tert-Butylation)"]; Intermediate -> Final [label=" Step 2: Nitrile Reduction\n (Catalytic Hydrogenation)"]; }

Figure 1: Proposed two-step synthetic workflow for (3-Tert-butoxypyridin-4-yl)methanamine.Step 1: Synthesis of 3-Tert-butoxy-4-cyanopyridine (Intermediate)

Principle: The formation of the tert-butyl ether is achieved through a Williamson ether synthesis.[2][3][4][5] This reaction involves the deprotonation of the hydroxyl group of 3-hydroxypyridine-4-carbonitrile with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a tert-butylating agent. Due to the steric hindrance of the tert-butyl group, direct SN2 reaction with tert-butyl halides is often inefficient and can lead to elimination side products.[6] A more effective approach involves the use of a reagent that can deliver the tert-butyl cation or its equivalent under conditions that favor ether formation.

Protocol:

-

Deprotonation: To a solution of 3-hydroxypyridine-4-carbonitrile (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for 30 minutes to an hour to ensure complete formation of the corresponding sodium alkoxide.

-

Tert-butylation: While maintaining the inert atmosphere, a tert-butylating agent is introduced. A common and effective reagent for this transformation is 2-tert-butyl-1,3-diisopropylisourea, or alternatively, by reacting the alkoxide with a tert-butyl halide in the presence of a silver salt to facilitate the reaction. A more direct, albeit potentially lower-yielding, method involves the use of tert-butyl bromide in a polar aprotic solvent.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 3-tert-butoxy-4-cyanopyridine as a pure compound.

Step 2: Synthesis of (3-Tert-butoxypyridin-4-yl)methanamine (Final Product)

Principle: The final step involves the reduction of the nitrile group in 3-tert-butoxy-4-cyanopyridine to a primary amine. Catalytic hydrogenation is a widely used and effective method for this transformation.[7] Raney Nickel is a common catalyst for the reduction of nitriles to amines and is known for its high activity and selectivity.[8][9][10][11]

Protocol:

-

Catalyst Preparation: In a hydrogenation vessel, a slurry of Raney Nickel (typically 10-20% by weight of the substrate) in a suitable solvent like methanol or ethanol is prepared.

-

Hydrogenation: The intermediate, 3-tert-butoxy-4-cyanopyridine, dissolved in the same solvent, is added to the vessel. The vessel is then sealed, purged with hydrogen gas, and pressurized to a suitable pressure (e.g., 50-100 psi).

-

Reaction Conditions: The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the uptake of hydrogen ceases.

-

Reaction Monitoring and Work-up: The reaction progress can be monitored by TLC or GC-MS. Upon completion, the catalyst is carefully filtered off through a pad of Celite. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably kept wet with the solvent during filtration.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude (3-Tert-butoxypyridin-4-yl)methanamine. The product can be further purified by distillation under reduced pressure or by crystallization of a suitable salt (e.g., hydrochloride salt).

Characterization of (3-Tert-butoxypyridin-4-yl)methanamine

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques should be employed.

Target [label="(3-Tert-butoxypyridin-4-yl)methanamine", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)"]; IR [label="Infrared (IR) Spectroscopy"]; MS [label="Mass Spectrometry (MS)"]; Purity [label="Purity Analysis\n(e.g., HPLC, Elemental Analysis)"];

Target -> NMR [label="Structural Elucidation"]; Target -> IR [label="Functional Group Identification"]; Target -> MS [label="Molecular Weight and\nFragmentation Pattern"]; Target -> Purity [label="Purity Assessment"]; }

Figure 2: Key analytical techniques for the characterization of the target compound.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Predicted ¹H NMR Spectral Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Pyridine-H2 | ~8.3-8.5 | s | 1H | - | Aromatic proton ortho to nitrogen |

| Pyridine-H5 | ~7.2-7.4 | d | 1H | ~5-6 | Aromatic proton meta to nitrogen |

| Pyridine-H6 | ~8.4-8.6 | d | 1H | ~5-6 | Aromatic proton ortho to nitrogen |

| -CH₂-NH₂ | ~3.8-4.0 | s | 2H | - | Methylene protons of the aminomethyl group |

| -NH₂ | ~1.5-2.5 | br s | 2H | - | Amine protons (exchangeable with D₂O) |

| -C(CH₃)₃ | ~1.4-1.6 | s | 9H | - | Protons of the tert-butyl group |

Predicted ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| Pyridine-C2 | ~145-150 | Aromatic carbon ortho to nitrogen |

| Pyridine-C3 | ~150-155 | Aromatic carbon bearing the tert-butoxy group |

| Pyridine-C4 | ~140-145 | Aromatic carbon bearing the aminomethyl group |

| Pyridine-C5 | ~120-125 | Aromatic carbon meta to nitrogen |

| Pyridine-C6 | ~148-152 | Aromatic carbon ortho to nitrogen |

| -CH₂-NH₂ | ~40-45 | Methylene carbon of the aminomethyl group |

| -C(CH₃)₃ | ~80-85 | Quaternary carbon of the tert-butyl group |

| -C(CH₃)₃ | ~28-30 | Methyl carbons of the tert-butyl group |

Note: The predicted chemical shifts are based on the analysis of similar substituted pyridine derivatives and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, broad | N-H stretching of the primary amine (typically two bands)[12][13][14] |

| 2850-3000 | Medium to strong | C-H stretching of alkyl groups |

| ~1600 & ~1470 | Medium to strong | C=C and C=N stretching of the pyridine ring |

| 1200-1300 | Strong | C-O stretching of the tert-butyl ether[1][15] |

| 1000-1100 | Strong | C-N stretching of the amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): m/z = 180.25

-

Major Fragmentation Pathways:

-

Loss of a methyl group (-CH₃) from the tert-butyl group to give a fragment at m/z = 165.

-

Loss of the tert-butyl group (-C₄H₉) to give a fragment at m/z = 123.

-

Benzylic cleavage leading to the loss of the amino group (-NH₂) to give a fragment at m/z = 164, although fragmentation of the tert-butoxy group is often more facile.

-

A characteristic fragmentation of benzylamines involves the loss of ammonia (NH₃) from the protonated molecule [M+H]⁺.[16][17][18][19][20]

-

Conclusion

This technical guide outlines a practical and efficient synthetic route for the preparation of (3-Tert-butoxypyridin-4-yl)methanamine, a valuable intermediate in drug discovery. The proposed two-step synthesis, involving a Williamson ether synthesis followed by nitrile reduction, is based on well-established and reliable chemical transformations. The detailed characterization plan, incorporating NMR, IR, and MS, provides a robust framework for ensuring the quality and structural integrity of the final product. By providing a clear and scientifically grounded protocol, this guide aims to empower researchers to synthesize this key building block with confidence, thereby accelerating the development of novel therapeutics.

References

-

Bouchoux, G., & Pepe, C. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 41(1), 88-98. [Link]

-

Goyal, S. S., & Twayana, K. (2012). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 23(10), 1769-1778. [Link]

-

ResearchGate. (2006). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

-

ResearchGate. (2012). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

-

MySkinRecipes. (n.d.). (3-tert-butoxypyridin-4-yl)methanamine. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

-

ResearchGate. (n.d.). 1H-NMR (400 MHz) and 13C-NMR (100 MHz) spectral data of compound 1 in CDCl3 (δ in ppm, J in Hz). [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(11), 1897-1906. [Link]

-

Williamson Ether Synthesis. (n.d.). [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

-

ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. [Link]

-

Semantic Scholar. (1990). 1H and 13C NMR study of substituted 3-OH pyridines. Journal of Molecular Structure, 221, 299-308. [Link]

- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

Raney nickel reductions-part i. (n.d.). [Link]

-

OSTI.gov. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. [Link]

-

Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. (n.d.). [Link]

-

Wikipedia. (n.d.). Raney nickel. [Link]

-

MDPI. (2018). Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. Catalysts, 8(11), 527. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Raney nickel - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. mdpi.com [mdpi.com]

- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (3-Tert-butoxypyridin-4-yl)methanamine: A Key Intermediate in Modern Kinase Inhibitor Synthesis

CAS Number: 1500377-36-5

Authored by a Senior Application Scientist

Introduction: In the landscape of modern drug discovery, particularly in the realm of targeted cancer therapies, the strategic design and synthesis of highly specific kinase inhibitors are of paramount importance. (3-Tert-butoxypyridin-4-yl)methanamine has emerged as a critical building block in the construction of complex pharmaceutical agents. Its unique structural features, combining a sterically hindered ether on a pyridine ring with a primary amine, offer medicinal chemists a versatile scaffold for creating potent and selective inhibitors. This guide provides a comprehensive technical overview of (3-Tert-butoxypyridin-4-yl)methanamine, including its synthesis, characterization, and pivotal role in the synthesis of next-generation therapeutics, exemplified by its use in the production of the ALK/ROS1 inhibitor, Lorlatinib.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (3-Tert-butoxypyridin-4-yl)methanamine is essential for its effective handling, reaction optimization, and purification.

| Property | Value | Source |

| CAS Number | 1500377-36-5 | [2] |

| Molecular Formula | C₁₀H₁₆N₂O | [2] |

| Molecular Weight | 180.25 g/mol | [2] |

| Appearance | Not explicitly stated, likely an oil or low-melting solid | Inferred |

| Storage | Room temperature | [2] |

Synthesis of (3-Tert-butoxypyridin-4-yl)methanamine: A Detailed Protocol

The synthesis of (3-Tert-butoxypyridin-4-yl)methanamine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a synthesized methodology based on established chemical principles and analogous transformations reported in the synthesis of related pharmaceutical intermediates.

Conceptual Workflow of the Synthesis

Caption: Synthetic pathway from 4-Cyanopyridin-3-ol to the target compound.

Step 1: Synthesis of 3-(tert-Butoxy)-4-cyanopyridine

This initial step involves the protection of the hydroxyl group of 4-cyanopyridin-3-ol as a tert-butyl ether. This is a crucial transformation as the tert-butoxy group provides steric hindrance and modulates the electronic properties of the pyridine ring, which can be beneficial in subsequent reactions.

Protocol:

-

To a solution of 4-cyanopyridin-3-ol in a suitable aprotic solvent (e.g., anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting suspension at 0 °C for 30-60 minutes to ensure complete deprotonation.

-

Introduce a tert-butylating agent, such as di-tert-butyl dicarbonate (Boc)₂O or by generating tert-butyl cation in situ.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction cautiously with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-(tert-butoxy)-4-cyanopyridine.

Step 2: Synthesis of (3-Tert-butoxypyridin-4-yl)methanamine

The final step is the reduction of the nitrile group in 3-(tert-butoxy)-4-cyanopyridine to a primary amine. This transformation is typically achieved using a powerful reducing agent.

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of 3-(tert-butoxy)-4-cyanopyridine in an anhydrous ethereal solvent such as THF or diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF or borane-tetrahydrofuran complex (BH₃·THF).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and quench it carefully by the sequential addition of water, followed by a 15% aqueous sodium hydroxide (NaOH) solution, and then more water (Fieser workup).

-

Stir the resulting mixture vigorously until a granular precipitate forms.

-

Filter the solid and wash it thoroughly with an organic solvent (e.g., ethyl acetate or THF).

-

Combine the filtrate and the washings, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield (3-Tert-butoxypyridin-4-yl)methanamine. The crude product may be used directly in the next step or purified further by distillation or chromatography if necessary.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.3-1.5 ppm. The protons on the pyridine ring will appear in the aromatic region (typically 7.0-8.5 ppm), with their chemical shifts and coupling constants being indicative of the substitution pattern. The methylene protons of the aminomethyl group would likely appear as a singlet or a broad singlet around 3.8-4.2 ppm, and the amine protons would be a broad singlet that is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80-85 ppm and the methyl carbons around 28-30 ppm. The pyridine ring carbons will resonate in the downfield region (120-160 ppm). The methylene carbon of the aminomethyl group is expected around 40-45 ppm.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), C-O stretching of the ether (around 1050-1150 cm⁻¹), and C=N and C=C stretching of the pyridine ring (around 1400-1600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum (e.g., ESI-MS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 181.1335.

Application in Drug Development: Synthesis of Lorlatinib (PF-06463922)

(3-Tert-butoxypyridin-4-yl)methanamine is a pivotal intermediate in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.[1] Lorlatinib is designed to be effective against a range of mutations that confer resistance to earlier-generation ALK inhibitors and to penetrate the blood-brain barrier to treat brain metastases.[1]

The primary amine of (3-Tert-butoxypyridin-4-yl)methanamine serves as a key nucleophile in a coupling reaction to construct the complex macrocyclic structure of Lorlatinib.

Illustrative Reaction in Lorlatinib Synthesis

Caption: Role of the title compound in the macrocyclization step of Lorlatinib synthesis.

Analytical Methods for Purity Assessment

Ensuring the high purity of (3-Tert-butoxypyridin-4-yl)methanamine is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic methods is typically employed.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is the standard for assessing the purity of this compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) under gradient elution is commonly used. Detection is typically performed using a UV detector at a wavelength where the pyridine ring absorbs significantly (e.g., 254 nm). This method can effectively separate the target compound from starting materials, by-products, and degradation products.

-

Gas Chromatography (GC): Given its potential volatility, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be a valuable tool for purity and impurity profiling. Derivatization may be necessary to improve its chromatographic behavior.

-

Quantitative NMR (qNMR): For obtaining an absolute purity value without the need for a specific reference standard, qNMR can be employed. This technique involves comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known concentration.

Conclusion

(3-Tert-butoxypyridin-4-yl)methanamine is a strategically important intermediate in the field of medicinal chemistry. Its synthesis, while requiring careful execution, provides access to a versatile building block for the development of sophisticated drug molecules. The in-depth understanding of its synthesis, characterization, and application, as highlighted in this guide, is essential for researchers and scientists working on the cutting edge of drug discovery and development, particularly in the pursuit of novel kinase inhibitors to combat cancer. The continued exploration of this and similar intermediates will undoubtedly fuel the innovation of future targeted therapies.

References

-

Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][3][4][5]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744. [Link]

- Pfizer Inc. (2014). Macrocyclic derivatives for the treatment of diseases. U.S. Patent No. 8,680,111 B2. Washington, DC: U.S.

-

MySkinRecipes. (n.d.). (3-tert-butoxypyridin-4-yl)methanamine. Retrieved from [Link]

Sources

Spectroscopic Characterization of (3-Tert-butoxypyridin-4-yl)methanamine: A Predictive and Methodological Guide

Introduction

(3-Tert-butoxypyridin-4-yl)methanamine is a substituted pyridinylmethanamine that holds potential as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors for targeted cancer therapies.[1] The strategic placement of the tert-butoxy and aminomethyl groups on the pyridine ring offers versatile points for molecular modification, crucial for optimizing drug potency and metabolic stability.[1]

A comprehensive search of available scientific literature and chemical databases did not yield publicly available experimental spectroscopic data (NMR, MS) for this specific compound. This guide, therefore, serves a dual purpose: firstly, to present a robust, predicted spectroscopic profile for (3-Tert-butoxypyridin-4-yl)methanamine based on established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), drawing analogies from structurally related compounds. Secondly, it provides detailed experimental methodologies for researchers to acquire and interpret such data upon synthesis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of (3-Tert-butoxypyridin-4-yl)methanamine are expected to exhibit characteristic signals corresponding to the substituted pyridine ring, the aminomethyl group, and the tert-butoxy group.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be well-resolved, with distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the substituents. The chemical shifts are influenced by the electronic effects of the nitrogen atom in the pyridine ring and the electron-donating nature of the tert-butoxy and aminomethyl groups.

Table 1: Predicted ¹H NMR Data for (3-Tert-butoxypyridin-4-yl)methanamine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Pyridine) | ~8.2 | s | - |

| H-5 (Pyridine) | ~6.9 | d | ~5.0 |

| H-6 (Pyridine) | ~8.3 | d | ~5.0 |

| -CH₂NH₂ | ~3.8 | s | - |

| -NH₂ | ~1.5 (broad) | s | - |

| -C(CH₃)₃ | ~1.4 | s | - |

Predicted in CDCl₃ at 400 MHz.

The downfield chemical shifts of the pyridine protons are a direct consequence of the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The aminomethyl protons are expected to appear as a singlet, while the amine protons themselves will likely be a broad singlet due to quadrupole broadening and potential hydrogen exchange. The nine equivalent protons of the tert-butyl group will present as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for (3-Tert-butoxypyridin-4-yl)methanamine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~145 |

| C-3 (Pyridine) | ~155 |

| C-4 (Pyridine) | ~140 |

| C-5 (Pyridine) | ~115 |

| C-6 (Pyridine) | ~148 |

| -CH₂NH₂ | ~40 |

| -C(CH₃)₃ | ~80 |

| -C(CH₃)₃ | ~29 |

Predicted in CDCl₃ at 101 MHz.

The chemical shifts of the pyridine carbons are influenced by their position relative to the nitrogen atom and the substituents. The carbon bearing the tert-butoxy group (C-3) is expected to be significantly downfield.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Predicted Mass Spectrum

The molecular formula for (3-Tert-butoxypyridin-4-yl)methanamine is C₁₀H₁₆N₂O, with a corresponding molecular weight of 180.25 g/mol .[1] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 180.

Plausible Fragmentation Pathway

The fragmentation of the molecular ion is anticipated to proceed through several characteristic pathways, primarily involving the cleavage of the tert-butyl group and the aminomethyl substituent.

Figure 1: Plausible mass fragmentation pathway for (3-Tert-butoxypyridin-4-yl)methanamine.

A primary fragmentation event is the loss of isobutylene (C₄H₈) from the tert-butoxy group, leading to a fragment ion at m/z 124. Another likely fragmentation is the loss of a methyl radical (•CH₃) from the tert-butyl group, resulting in an ion at m/z 165. Alpha-cleavage of the bond between the pyridine ring and the aminomethyl group could also occur.

Experimental Protocols

For researchers who synthesize (3-Tert-butoxypyridin-4-yl)methanamine, the following protocols provide a robust starting point for acquiring high-quality NMR and MS data.

NMR Data Acquisition

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 101 MHz or higher.

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the solvent residual peak or TMS.

-

Integrate the signals in the ¹H NMR spectrum.

-

Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

For Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

-

For Electrospray Ionization (ESI-MS): Dissolve the sample in a solvent compatible with ESI (e.g., methanol, acetonitrile) at a concentration of about 10-100 µg/mL.

-

-

Instrument Parameters (GC-MS with EI):

-

GC Column: A standard non-polar column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Instrument Parameters (ESI-MS):

-

Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

-

Ionization Mode: Positive ion mode is recommended to protonate the amine group.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Adjust for a stable spray.

-

Drying Gas Temperature: 200-350 °C.

-

Figure 2: General experimental workflow for the spectroscopic characterization of a novel compound.

Conclusion

While experimental spectroscopic data for (3-Tert-butoxypyridin-4-yl)methanamine is not currently available in the public domain, this guide provides a comprehensive predicted spectroscopic profile and detailed methodologies for its characterization. The predicted NMR and MS data, based on sound chemical principles and analogies to related structures, offer a valuable reference for researchers. The provided experimental protocols are designed to enable the acquisition of high-quality data, facilitating the unambiguous structural confirmation of this and other novel substituted pyridinylmethanamines.

References

-

MySkinRecipes. (3-tert-butoxypyridin-4-yl)methanamine. Retrieved from [Link]

Sources

The Strategic Utility of (3-Tert-butoxypyridin-4-yl)methanamine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pyridine Scaffold as a Privileged Motif in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of biologically active compounds and approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding and other non-covalent interactions, and its amenability to a wide range of chemical modifications make it an invaluable component in the design of novel therapeutics.[3] The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties, including target affinity, selectivity, solubility, and metabolic stability.[4] Within this context, (3-Tert-butoxypyridin-4-yl)methanamine has emerged as a particularly valuable building block, especially in the development of targeted therapies such as kinase inhibitors.[4] This guide will provide an in-depth exploration of the synthesis, properties, and strategic application of this compound in medicinal chemistry, with a focus on its role in the generation of potent and selective kinase inhibitors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is essential for its effective application in drug design and process development. The key properties of (3-Tert-butoxypyridin-4-yl)methanamine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1500377-36-5 | [4] |

| Molecular Formula | C₁₀H₁₆N₂O | [4] |

| Molecular Weight | 180.25 g/mol | [4] |

| Appearance | Not specified (typically an oil or low-melting solid) | - |

| Storage | Room temperature | [4] |

Synthesis of (3-Tert-butoxypyridin-4-yl)methanamine: A Two-Step Approach

The synthesis of (3-Tert-butoxypyridin-4-yl)methanamine is typically achieved through a two-step process commencing from a suitably substituted pyridine precursor. A common and efficient route involves the preparation of a cyanopyridine intermediate, followed by its reduction to the desired aminomethylpyridine.

Step 1: Synthesis of 3-tert-butoxy-4-cyanopyridine

The synthesis of the cyanopyridine precursor can be accomplished via several methods. A prevalent approach in the literature for analogous structures involves the nucleophilic aromatic substitution of a leaving group, such as a halogen, with a cyanide source. Alternatively, the dehydration of a corresponding amide or oxime can yield the desired nitrile. For the synthesis of 3-substituted 4-cyanopyridines, a common starting material is a 3-hydroxypyridine derivative, which can be converted to the tert-butoxy analog.

A plausible synthetic route, adapted from established methodologies for cyanopyridine synthesis, is outlined below.

Step 2: Reduction to (3-Tert-butoxypyridin-4-yl)methanamine

The reduction of the nitrile group in 3-tert-butoxy-4-cyanopyridine to the primary amine is a critical step. Various reducing agents can be employed for this transformation, with the choice often depending on the desired reaction conditions and the presence of other functional groups. Common methods include catalytic hydrogenation or the use of metal hydrides.

Application in Medicinal Chemistry: A Case Study in Kinase Inhibitor Design

The utility of (3-Tert-butoxypyridin-4-yl)methanamine as a building block is prominently demonstrated in the field of kinase inhibitor development.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, the development of small molecules that can selectively inhibit specific kinases is a major focus of modern drug discovery.

A key example of the application of a similar scaffold can be found in the patent literature for Bruton's tyrosine kinase (Btk) inhibitors.[1] Btk is a non-receptor tyrosine kinase that is essential for B-cell development and activation, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases.[6]

Structure-Activity Relationship (SAR) Insights

The 3-alkoxy-4-aminomethylpyridine scaffold, for which our title compound is a prime example, offers several advantages in the design of kinase inhibitors:

-

Hydrogen Bonding: The pyridine nitrogen and the primary amine can act as hydrogen bond acceptors and donors, respectively, allowing for crucial interactions with the hinge region of the kinase active site.

-

Vector for Substitution: The primary amine serves as a convenient handle for the introduction of various substituents that can be tailored to occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.

-

Modulation of Physicochemical Properties: The tert-butoxy group is a bulky, lipophilic moiety that can influence the compound's solubility, permeability, and metabolic stability. Its presence can shield the pyridine ring from metabolic attack and provide favorable interactions with hydrophobic regions of the target protein.

The following diagram illustrates a generalized workflow for the incorporation of (3-Tert-butoxypyridin-4-yl)methanamine into a kinase inhibitor scaffold.

Experimental Protocols

The following are representative, detailed protocols for the key chemical transformations involving (3-Tert-butoxypyridin-4-yl)methanamine.

Protocol 1: Amide Coupling with a Carboxylic Acid

Amide bond formation is one of the most common reactions in medicinal chemistry.[7] This protocol describes a standard procedure for coupling (3-Tert-butoxypyridin-4-yl)methanamine with a generic carboxylic acid using a common coupling reagent such as HATU.

Materials:

-

(3-Tert-butoxypyridin-4-yl)methanamine

-

Carboxylic acid of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add a solution of (3-Tert-butoxypyridin-4-yl)methanamine (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Reductive Amination with an Aldehyde

Reductive amination is a versatile method for forming carbon-nitrogen bonds.[8] This protocol details the reaction of (3-Tert-butoxypyridin-4-yl)methanamine with an aldehyde in the presence of a mild reducing agent.

Materials:

-

(3-Tert-butoxypyridin-4-yl)methanamine

-

Aldehyde of interest

-

Sodium triacetoxyborohydride (STAB)

-

DCE (1,2-Dichloroethane)

-

Acetic acid (optional, as a catalyst)

Procedure:

-

To a solution of the aldehyde (1.0 eq) in DCE, add (3-Tert-butoxypyridin-4-yl)methanamine (1.0 eq).

-

If the reaction is sluggish, a catalytic amount of acetic acid can be added.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Conclusion

(3-Tert-butoxypyridin-4-yl)methanamine is a highly valuable and versatile building block in medicinal chemistry. Its strategic incorporation into drug candidates, particularly kinase inhibitors, allows for the generation of potent and selective molecules with favorable physicochemical properties. The synthetic accessibility of this compound, coupled with its utility in a range of robust chemical transformations, ensures its continued importance in the discovery and development of novel therapeutics.

References

-

MySkinRecipes. (3-tert-butoxypyridin-4-yl)methanamine. Retrieved from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- This cit

- Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., ... & Veber, D. F. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. Journal of medicinal chemistry, 31(12), 2235-2246.

- This cit

- This cit

- Ling, Y., Hao, Z. Y., Liang, D., Zhang, C. L., Liu, Y. F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4339–4359.

- This cit

- Pan, Z., Scheerens, H., Li, S. J., Schultz, B. E., Sprengeler, P. A., Burrill, L. C., ... & Dalrymple, S. A. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61.

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.

- This cit

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.

Sources

- 1. WO2014173289A1 - Fused heterocyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. (3-tert-butoxypyridin-4-yl)methanamine [myskinrecipes.com]

- 5. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 6. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]

- 7. US8008309B2 - Inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]

- 8. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]

The Strategic Deployment of the Tert-Butoxycarbonyl (Boc) Group in Modern Pyridine Synthesis

Abstract

The pyridine scaffold is a cornerstone of pharmaceuticals, agrochemicals, and materials science. However, the inherent electronic properties of the pyridine ring often complicate its direct and selective functionalization. The strategic use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, has emerged as a powerful tactic to modulate reactivity and enable precise synthetic transformations. This guide provides an in-depth technical analysis of the multifaceted roles of the Boc group in pyridine synthesis. We will explore its application in directing metallation, stabilizing reactive intermediates, and altering the outcomes of cross-coupling reactions, supported by mechanistic insights and detailed experimental protocols for the research, discovery, and development professional.

Introduction: The Pyridine Functionalization Challenge

The pyridine ring, a six-membered heteroaromatic system, presents unique challenges to the synthetic chemist. Its electron-deficient nature, a consequence of the electronegative nitrogen atom, deactivates the ring towards classical electrophilic aromatic substitution. Furthermore, the nitrogen lone pair can act as a nucleophile or a base, leading to undesired side reactions such as N-alkylation or catalyst poisoning.[1] Direct C-H functionalization is often hampered by issues of regioselectivity, with reactions frequently occurring at the C3 position, while functionalization at the C2 or C4 positions is often desired.[2]

To overcome these hurdles, chemists employ protecting groups to temporarily mask the nitrogen atom. The ideal protecting group should be easy to install and remove under mild conditions, be stable to a wide range of reagents, and, most importantly, beneficially alter the reactivity of the pyridine ring. The tert-butoxycarbonyl (Boc) group has proven to be an exceptionally versatile tool that fulfills these criteria, enabling a range of previously challenging transformations.[3][4]

The Tert-Butoxycarbonyl Group: Properties and Installation

The Boc group is typically introduced by reacting a pyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][5] A common catalyst for this transformation is 4-(dimethylaminopyridine) (DMAP).[6]

The installation of the Boc group onto the pyridine nitrogen has profound electronic consequences. The carbonyl group acts as an electron-withdrawing group, further reducing the electron density of the pyridine ring. This electronic modulation is key to its utility in various synthetic strategies.

Table 1: Representative Conditions for N-Boc Protection of Pyridines

| Pyridine Substrate | Reagents | Solvent | Conditions | Yield |

| Pyridine | Boc₂O, DMAP (cat.) | Acetonitrile | Room Temp, 12h | >95% |

| 4-Chloropyridine | Boc₂O, Et₃N | THF | Room Temp, 4h | ~90% |

| 2-Aminopyridine | Boc₂O | Neat | 80°C, 2h | High |

Data compiled from representative literature procedures.[4][7]

Core Application I: Directed ortho-Metalation (DoM)

One of the most powerful applications of the Boc group in pyridine chemistry is its role as a Directed Metalation Group (DMG).[8] In a process known as Directed ortho-Metalation (DoM), the Boc group facilitates the selective deprotonation of the C-H bond at the C2 position.[9]

Mechanism: The mechanism involves the coordination of a strong lithium base, such as n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi), to the carbonyl oxygen of the Boc group. This chelation brings the base into close proximity to the C2 proton, leading to its abstraction and the formation of a stable 2-lithiated pyridine intermediate. This intermediate can then be quenched with a wide variety of electrophiles to install a functional group exclusively at the C2 position.[8] It is crucial to perform these reactions at low temperatures (e.g., -78 °C) to prevent competitive nucleophilic addition of the organolithium reagent to the pyridine ring.[10]

Caption: Mechanism of Boc-Directed ortho-Metalation (DoM) of Pyridine.

Experimental Protocol: 2-Iodo-Pyridine Synthesis via DoM

-

Setup: A flame-dried round-bottom flask under a nitrogen atmosphere is charged with N-Boc-pyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: s-Butyllithium (1.1 equiv) is added dropwise, and the resulting solution is stirred at -78 °C for 1 hour.

-

Quench: A solution of iodine (1.2 equiv) in anhydrous THF is added dropwise.

-

Workup: The reaction is allowed to warm to room temperature, quenched with saturated aqueous sodium thiosulfate, and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated.

-

Deprotection: The crude product is then treated with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent to remove the Boc group.[5][11]

Core Application II: Stabilization and Reaction of Dihydropyridine Intermediates

The activation of pyridines with the Boc group (or other acylating agents) to form N-acyl pyridinium salts dramatically increases their electrophilicity.[1] These activated species are highly susceptible to nucleophilic attack, leading to the formation of stable dihydropyridine intermediates. This strategy opens up a vast area of synthetic possibilities for accessing substituted pyridines, dihydropyridines, and piperidines.[12][13]

Mechanism: The reaction of a pyridine boronic ester with an organometallic reagent in the presence of an acylating agent (like Boc₂O) generates a dihydropyridine boronic ester intermediate.[12] This stable intermediate can be isolated or used in situ for further transformations. For instance, oxidation of the dihydropyridine rearomatizes the ring to yield a substituted pyridine.[12]

Caption: Synthetic utility of N-Boc-dihydropyridine intermediates.

This approach allows for the introduction of a wide array of substituents onto the pyridine ring, including those that would be difficult to install using traditional methods. The N-Boc group is critical in this sequence, as it both activates the pyridine towards nucleophilic attack and stabilizes the resulting dihydropyridine product.[12]

Practical Considerations: Deprotection of the Boc Group

A key advantage of the Boc group is the variety of mild conditions under which it can be removed.[3] The most common method involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an alcohol or dioxane.[11] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

Table 2: Common Reagents for N-Boc Deprotection

| Reagent System | Solvent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp | Volatile and corrosive; requires careful handling.[11] |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room Temp | Provides the amine as a hydrochloride salt.[5] |

| Oxalyl Chloride | Methanol | Room Temp | A milder alternative for sensitive substrates.[14][15] |

| p-Toluenesulfonic Acid (TsOH) | Acetonitrile or DME | 40-60 °C | A solid acid, often easier to handle than TFA or HCl gas.[11] |

The choice of deprotection conditions should be made based on the overall functional group tolerance of the molecule. For substrates with other acid-sensitive groups, milder or alternative methods may be necessary.[15][16]

Conclusion

The tert-butoxycarbonyl protecting group is far more than a simple placeholder in pyridine synthesis. It is a powerful strategic tool that enables chemists to fundamentally alter the reactivity of the pyridine ring. By serving as an effective directed metalation group, it unlocks a direct and highly regioselective pathway to 2-substituted pyridines. Its ability to activate the ring towards nucleophilic addition and stabilize the resulting dihydropyridine intermediates provides access to a diverse range of complex scaffolds. The ease of its installation and the variety of mild deprotection protocols further enhance its utility. For researchers, scientists, and drug development professionals, a thorough understanding of the roles and applications of the Boc group is essential for the modern synthesis of novel pyridine-containing molecules.

References

-

N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central (PMC). Available at: [Link]

- Method for synthesizing 5-(N-BOC-piperazine-1-yl) pyridine-2-amine. Google Patents.

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

-

BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd. Available at: [Link]

-

The Critical Role of BOC Protecting Groups in Drug Synthesis. LinkedIn. Available at: [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

-

Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and structure of 2-(N-tert-butoxycarbonylamino) pyridine derivatives. SpringerLink. Available at: [Link]

-

ortho metalation. Andrew G Myers Research Group, Harvard University. Available at: [Link]

-

C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. PubMed Central (PMC). Available at: [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

-

Synthesis of N-BOC amines by various routes. ResearchGate. Available at: [Link]

-

Synthesis and Utility of Dihydropyridine Boronic Esters. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

-

Directed ortho metalation. Wikipedia. Available at: [Link]

-

Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ACS Publications. Available at: [Link]

-

Directed (ortho) Metallation. University of Liverpool. Available at: [Link]

-

The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. National Institutes of Health (NIH). Available at: [Link]

-

Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. Available at: [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

-

Progress of N -Amino Pyridinium Salts as Nitrogen Radical Precursors in Visible Light Induced C—N Bond Formation Reactions. ResearchGate. Available at: [Link]

-

reactions of pyrylium salts with nucleophiles. xiv.¹ - new pyridinium salts with potential biological. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Synthesis and Utility of Dihydropyridine Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reddit.com [reddit.com]

The Evolving Landscape of Pyridinylmethanamines: A Guide to Structure-Activity Relationships

Introduction: The Pyridine Moiety as a Privileged Scaffold

The pyridine ring, a bioisostere of benzene, is a cornerstone in medicinal chemistry, lending its unique physicochemical properties to a vast array of therapeutic agents.[1][2] Its nitrogen atom introduces a dipole moment, enhances aqueous solubility, and provides a key hydrogen bond acceptor site, modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] Among the diverse classes of pyridine-containing compounds, substituted pyridinylmethanamines have emerged as a versatile and fruitful scaffold for the development of novel therapeutics targeting a wide spectrum of biological entities, from enzymes to G-protein coupled receptors. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of substituted pyridinylmethanamines, offering insights into the rational design of potent and selective modulators of biological function. We will delve into the synthetic strategies employed to generate chemical diversity, dissect the intricate interplay between substituent effects and biological activity, and provide a framework for the systematic evaluation of this important class of molecules.

Core Scaffold and Synthetic Strategies

The fundamental pyridinylmethanamine scaffold consists of a pyridine ring linked to a methanamine moiety. The exploration of SAR hinges on the systematic modification of three key regions: the pyridine ring, the methanamine linker, and the terminal amine.

Caption: General structure of substituted pyridinylmethanamines highlighting key regions for modification.

A common synthetic route to access diverse pyridinylmethanamine analogs involves the reaction of a pyridinecarboxaldehyde with an appropriate amine via reductive amination. This versatile reaction allows for the introduction of a wide range of substituents on both the pyridine ring and the terminal amine.

Experimental Protocol: A General Reductive Amination Procedure

-

Reaction Setup: To a solution of the substituted pyridinecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane) is added the desired primary or secondary amine (1.0-1.2 eq).

-

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq), is added portion-wise to the reaction mixture.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted pyridinylmethanamine.

Structure-Activity Relationships Across Diverse Biological Targets

The versatility of the pyridinylmethanamine scaffold is evident in its ability to interact with a wide range of biological targets. The following sections explore the SAR of this class of compounds against several key target families.

Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

Substituted pyridinylmethanamines have been investigated as potent ligands for neuronal nAChRs. A study exploring 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine revealed that the steric bulk at the C5 position of the pyridine ring significantly influences binding affinity.[4]

| Compound | C5-Substituent | nAChR Binding Affinity (Ki, nM) | Functional Activity |

| 1 | H | 0.15 | Agonist |

| Analog A | Phenyl | 0.055 | Antagonist |

| Analog B | Substituted Phenyl | 0.20 | Agonist |

| Analog C | Heteroaryl | 0.69 | Antagonist |

Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2001, 11(5), 631-3.[4]

The data suggests that while bulky substituents at the C5 position are generally well-tolerated in terms of binding affinity, the nature of the substituent can switch the functional activity from agonism to antagonism.[4] This highlights the subtle interplay between steric and electronic factors in determining the pharmacological outcome.

Histamine H1 Receptor Antagonists

The general pharmacophore for first-generation H1 antihistamines often includes a diarylmethyl or related moiety connected via a short linker to a tertiary amine.[5][6] Pyridinylmethanamines fit well within this template, with the pyridine ring serving as one of the aryl groups.

The key structural requirements for H1 receptor antagonism include:

-

Diaryl Substitution: Essential for significant H1-receptor affinity. The pyridine ring in pyridinylmethanamines can fulfill the role of one of the aryl groups.[5]

-

Connecting Atom (X): Can be an oxygen, carbon, or nitrogen atom.[5][6]

-

Alkyl Chain: Typically a two-carbon (ethyl) chain separating the connecting atom from the terminal amine.[5]

-

Terminal Amine: A tertiary amine is crucial for optimal activity.[5][6]

A study on pyridinylalkyl-isocytosine derivatives as H1-receptor antagonists demonstrated that the conformation of the molecule plays a critical role in its activity.[7] Steric interactions between substituents on the pyridine ring and the alkyl chain can influence the preferred conformation, thereby modulating antagonist potency.[7]

Muscarinic M1 Receptor Modulators

Pyridinylmethanamine derivatives have also been explored as positive allosteric modulators (PAMs) of the muscarinic M1 receptor, a target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[8][9] The SAR in this context is highly dependent on the nature of the substituents on both the pyridine ring and the terminal amine. For a series of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines, the length of an alkoxy or alkylthio substituent at the 3-position of the thiadiazole ring had a profound effect on M1 receptor affinity and functional selectivity.[10]

Caption: A typical workflow for a structure-activity relationship study.

Antiproliferative Agents

The pyridine scaffold is prevalent in a multitude of compounds exhibiting antiproliferative activity.[1][2] A review of pyridine derivatives highlighted that the presence and position of certain functional groups are critical for their anticancer effects.[1][2]

-

Electron-donating groups: Methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups were found to enhance antiproliferative activity.[1][2]

-

Electron-withdrawing groups: Halogens and bulky groups tended to decrease activity.[1][2]

This suggests that the electronic properties of the pyridine ring play a significant role in the interaction of these compounds with their biological targets in cancer cells.

Conclusion and Future Directions

The substituted pyridinylmethanamine scaffold represents a highly versatile and privileged structure in medicinal chemistry. The ability to systematically modify the pyridine ring, the methanamine linker, and the terminal amine allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The diverse range of biological activities associated with this class of compounds, from CNS modulation to anticancer effects, underscores its continued importance in drug discovery.

Future research in this area will likely focus on:

-

Structure-based drug design: Utilizing co-crystal structures of pyridinylmethanamine derivatives with their target proteins to guide the design of more potent and selective inhibitors.

-